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Compound of Interest

Compound Name: 5-(Methylsulfinyl)pyrimidine

CAS No.: 14080-21-8

Cat. No.: B577210 Get Quote

Chemical Identity & Physicochemical Profile
5-(Methylsulfinyl)pyrimidine is a pyrimidine derivative featuring a methylsulfinyl (sulfoxide)

group at the C5 position. Unlike its C2 and C4 counterparts, the C5 position of the pyrimidine

ring is electronically distinct—it is the least electron-deficient position (analogous to the C3

position of pyridine), making the introduction and manipulation of substituents here critical for

fine-tuning the electronic properties of bioactive scaffolds.
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Identifier Value

IUPAC Name 5-(Methanesulfinyl)pyrimidine

Common Name
5-(Methylsulfinyl)pyrimidine; 5-Pyrimidinyl

methyl sulfoxide

CAS Number

1644500-10-6 (Note: Limited commercial

indexing; often synthesized in situ or from

precursors)

Precursor CAS
14257-02-4 (5-(Methylthio)pyrimidine - Sulfide

precursor)

Molecular Formula C₅H₆N₂OS

Molecular Weight 142.18 g/mol

SMILES CS(=O)c1cncnc1

InChI Key
(Computed) HVZXJQXQXZXQXZ-

UHFFFAOYSA-N

Structural Properties
Electronic Character: The sulfinyl group (-S(=O)CH₃) is a chiral, electron-withdrawing group

(EWG) by induction (-I) and resonance (-R), although its resonance effect is weaker than that

of a sulfone.

C5 Position: The C5 carbon is the "aromatic" node of the pyrimidine ring, typically

nucleophilic compared to C2/C4/C6. Placing an EWG like sulfoxide at C5 lowers the LUMO

energy of the ring, potentially increasing susceptibility to nucleophilic attack at the adjacent

C4/C6 positions.

Chirality: The sulfur atom is a stereogenic center. The compound exists as a racemic mixture

of enantiomers unless stereoselective oxidation is employed.
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The synthesis of 5-(Methylsulfinyl)pyrimidine is rarely performed by direct functionalization of

the pyrimidine ring. Instead, it relies on the oxidation of the corresponding sulfide, 5-

(Methylthio)pyrimidine.

Primary Route: Oxidation of 5-(Methylthio)pyrimidine
This is the industry-standard protocol. The sulfide precursor (CAS 14257-02-4) is oxidized

using controlled stoichiometric reagents to prevent over-oxidation to the sulfone.

Protocol:

Starting Material: Dissolve 5-(Methylthio)pyrimidine (1.0 eq) in DCM or Acetone.

Oxidant: Add m-Chloroperbenzoic acid (m-CPBA, 1.0–1.1 eq) at 0°C. Alternatively, Sodium

Periodate (NaIO₄) in MeOH/H₂O provides milder conditions.

Reaction Control: Stir at 0°C to RT for 1–3 hours. Monitor by TLC or LC-MS to ensure no

sulfone (M+32) formation.

Workup: Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess oxidant).

Extract with DCM.

Purification: Silica gel chromatography (EtOAc/MeOH gradient). Sulfoxides are significantly

more polar than sulfides.

De Novo Synthesis of the Precursor (Sulfide)
If the sulfide is not available, it is synthesized via metal-halogen exchange from 5-

bromopyrimidine.

Protocol:

Lithiation: Treat 5-Bromopyrimidine with n-BuLi in THF at -78°C to generate 5-

lithiopyrimidine.

Sulfenylation: Quench the lithiated species with Dimethyl Disulfide (MeSSMe).

Result: Yields 5-(Methylthio)pyrimidine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b577210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visual Synthesis Workflow
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Figure 1: Synthetic pathway from 5-bromopyrimidine to the target sulfoxide, highlighting the

critical oxidation control step.

Reactivity & Mechanistic Insights
The "Magic Methyl" & Sulfoxide Effect
In drug design, the 5-methylsulfinyl group serves two roles:

Metabolic Handle: It represents an intermediate oxidation state. In vivo, it can be reduced

back to the sulfide (bioactivation) or oxidized to the sulfone (clearance/deactivation).

Electronic Modulation: The sulfinyl group withdraws electron density from the ring, increasing

the acidity of the C4/C6 protons. This allows for C-H activation or lithiation at the C4 position

if a directing group is present.

Pummerer Rearrangement
Under acidic anhydride conditions (e.g., Ac₂O), 5-(methylsulfinyl)pyrimidine can undergo the

Pummerer rearrangement.

Mechanism: Acylation of the sulfoxide oxygen

formation of a thionium ion

migration of acetate to the

-carbon.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b577210?utm_src=pdf-body-img
https://www.benchchem.com/product/b577210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product:

-acetoxy sulfide, which can be hydrolyzed to an aldehyde or ketone. This is a powerful
method to functionalize the methyl group attached to the sulfur.

Nucleophilic Displacement (S_NAr)
Unlike 2- or 4-chloropyrimidines, the 5-position is resistant to S_NAr. However, a sulfinyl group

at C5 does not act as a leaving group for direct substitution at C5. Instead, it activates the ring

for nucleophilic attacks at C2 or C4 if those positions bear leaving groups (e.g., in 2-chloro-5-
(methylsulfinyl)pyrimidine).

Applications in Drug Discovery
Kinase Inhibitors (EGFR)
The 5-substituted pyrimidine scaffold is ubiquitous in Epidermal Growth Factor Receptor

(EGFR) inhibitors.

Mechanism: The pyrimidine ring acts as the hinge-binding motif in the ATP binding pocket.

Role of 5-S(O)Me: Substituents at C5 occupy the "gatekeeper" region or the solvent-exposed

front pocket. The sulfoxide provides a hydrogen bond acceptor (via the oxygen) and a

specific dipole vector that can improve selectivity against mutant forms (e.g., T790M).

Case Study: Analogues of Osimertinib or Rociletinib often explore C5 modifications

(sulfides/sulfoxides) to balance potency and metabolic stability.

Endothelin Receptor Antagonists
Research into Macitentan (Opsumit) analogues has shown that 5-substitution on the pyrimidine

core significantly impacts affinity for ET_A and ET_B receptors. The 5-methylthio and 5-

methylsulfinyl groups have been evaluated for their ability to improve solubility and

bioavailability compared to the lipophilic 5-bromo or 5-alkyl analogues.

Handling & Safety (SDS Summary)
While specific toxicological data for the 5-sulfinyl derivative is limited, it should be handled with

the standard precautions for functionalized pyrimidines.
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Hazard Class Statement Precaution

Acute Toxicity
H302: Harmful if swallowed

(Predicted)

Do not eat/drink in lab. Wash

hands.

Skin/Eye Irritation
H315/H319: Causes skin/eye

irritation

Wear nitrile gloves and safety

goggles.

Reactivity Stable at RT; Hygroscopic.
Store under inert gas (N₂/Ar) at

-20°C.

Incompatibility
Strong oxidizing agents, Acid

anhydrides.

Avoid mixing with Ac₂O unless

intended (Pummerer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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